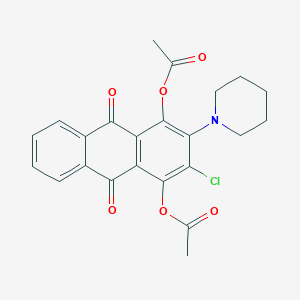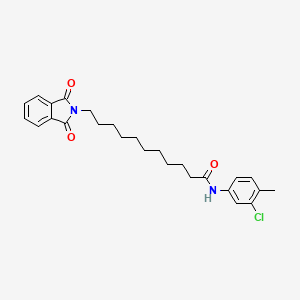
4-(Acetyloxy)-2-chloro-9,10-dioxo-3-piperidino-9,10-dihydro-1-anthracenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetyloxy)-2-chloro-9,10-dioxo-3-piperidino-9,10-dihydro-1-anthracenyl acetate is a complex organic compound with a unique structure that includes multiple functional groups such as acetyloxy, chloro, dioxo, and piperidino
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-piperidino-9,10-dihydro-1-anthracenyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the anthracene core: This can be achieved through Friedel-Crafts acylation reactions.
Introduction of the chloro and dioxo groups: Chlorination and oxidation reactions are employed to introduce these functional groups.
Piperidino substitution: The piperidine ring is introduced via nucleophilic substitution reactions.
Acetylation: The final step involves acetylation to introduce the acetyloxy group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core.
Reduction: Reduction reactions can target the dioxo groups, converting them to hydroxyl groups.
Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of derivatives.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with hydroxyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: The corresponding alcohol and acetic acid.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-piperidino-9,10-dihydro-1-anthracenyl acetate involves its interaction with specific molecular targets. The acetyloxy group can act as a leaving group, facilitating the formation of reactive intermediates. The chloro and dioxo groups can participate in redox reactions, while the piperidino group can enhance the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Similar Compounds:
- 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-morpholino-9,10-dihydro-1-anthracenyl acetate
- 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-pyrrolidino-9,10-dihydro-1-anthracenyl acetate
- 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-azepano-9,10-dihydro-1-anthracenyl acetate
Comparison:
- Structural Differences: The primary difference lies in the nature of the nitrogen-containing ring (piperidino, morpholino, pyrrolidino, azepano).
- Reactivity: The reactivity can vary based on the electronic and steric effects of the different nitrogen-containing rings.
- Applications: While all these compounds may have similar applications, the specific properties and efficacy can differ based on their structure.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C23H20ClNO6 |
|---|---|
Poids moléculaire |
441.9 g/mol |
Nom IUPAC |
(4-acetyloxy-3-chloro-9,10-dioxo-2-piperidin-1-ylanthracen-1-yl) acetate |
InChI |
InChI=1S/C23H20ClNO6/c1-12(26)30-22-16-17(21(29)15-9-5-4-8-14(15)20(16)28)23(31-13(2)27)19(18(22)24)25-10-6-3-7-11-25/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
Clé InChI |
OZGUYNPPWRYIFG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)OC(=O)C)Cl)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione](/img/structure/B11046699.png)
![ethyl {4-[3-amino-1-(4-chlorophenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11046704.png)
![3-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-phenyl-1,2-oxazole](/img/structure/B11046709.png)

![4-(4-fluorophenyl)-7-(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11046723.png)
![2-Methoxy-5-[4-(4-methoxyphenyl)-5-isoxazolyl]phenol](/img/structure/B11046724.png)
![3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11046727.png)
![3-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11046728.png)
![1-(3-methylphenyl)-4-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11046756.png)
![2-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B11046759.png)
![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046760.png)
![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11046771.png)

![4-[(3,4-Dimethoxyphenyl)sulfonyl]-3-methyl-2-phenylmorpholine](/img/structure/B11046787.png)